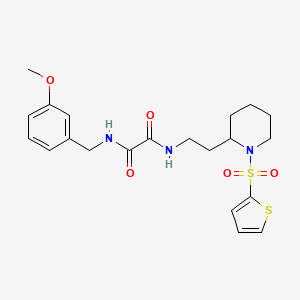

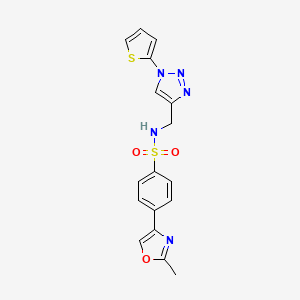

![molecular formula C20H30N4O3S B2871581 N-[5-Tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1376392-61-8](/img/structure/B2871581.png)

N-[5-Tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1-prop-2-ynylpiperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

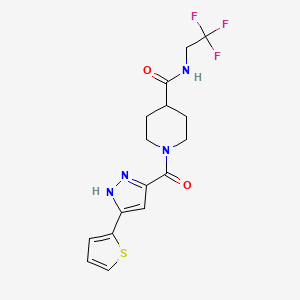

The compound “N-[5-Tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1-prop-2-ynylpiperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a pyrazole ring, a dioxothiolan ring, and a piperidine ring . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and dioxothiolan rings, along with the piperidine ring, are likely to contribute to the rigidity of the molecule, while the tert-butyl group could add some steric bulk .Applications De Recherche Scientifique

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives have been identified as potential inhibitors of photosynthetic electron transport. A study synthesized four series of new pyrazoles and evaluated their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts. Some compounds exhibited inhibitory properties comparable to commercial herbicides, suggesting their application in agriculture as novel herbicides with specific action modes (Vicentini et al., 2005).

Synthetic Chemistry Applications

A novel and efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, demonstrating the versatility of pyrazole derivatives in synthetic chemistry. This synthesis provides a more versatile approach to generating pyrazole-based compounds, which can be used in further chemical research and drug development (Bobko et al., 2012).

Biological Activity and Insecticidal Applications

Research into new pyrazole amide derivatives based on the ecdysone receptor's structure-activity relationship revealed that certain pyrazole derivatives exhibit promising insecticidal activity. This application is particularly relevant for controlling agricultural pests and studying insect biology (Deng et al., 2016).

Antifungal and Antibacterial Properties

Substituted pyrazinecarboxamides have been synthesized and evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity. These compounds, including derivatives with tert-butyl groups, have shown significant activity against Mycobacterium tuberculosis and fungal strains, suggesting their potential in developing new antimicrobial agents (Doležal et al., 2006).

Drug Development and Pharmacology

Studies on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have explored their potential as anticancer agents. By examining the in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, researchers aim to develop novel anticancer therapies based on pyrazole derivatives (Hassan et al., 2014).

Propriétés

IUPAC Name |

N-[5-tert-butyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1-prop-2-ynylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O3S/c1-5-9-23-10-6-15(7-11-23)19(25)21-18-13-17(20(2,3)4)22-24(18)16-8-12-28(26,27)14-16/h1,13,15-16H,6-12,14H2,2-4H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTECDAHROPXOPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)C2CCN(CC2)CC#C)C3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

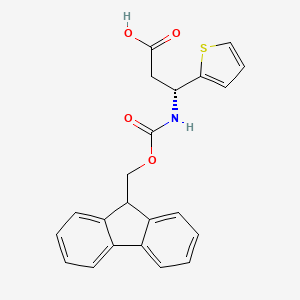

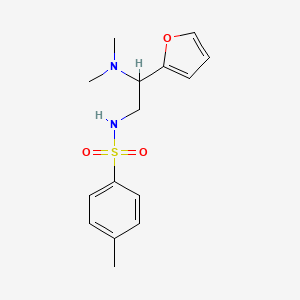

![ethyl 4-{2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl}benzoate](/img/structure/B2871499.png)

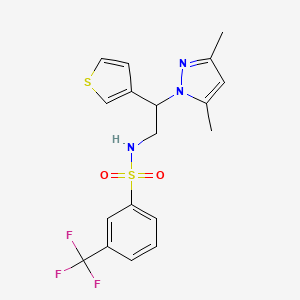

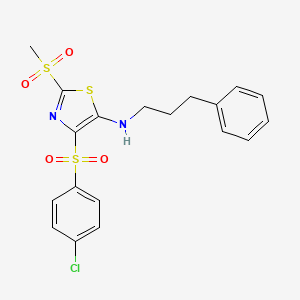

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-propan-2-ylthiadiazole-5-carboxamide;hydrochloride](/img/structure/B2871501.png)

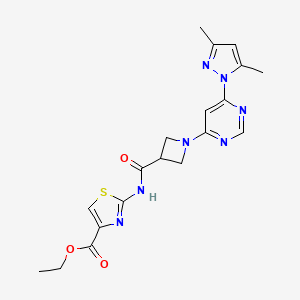

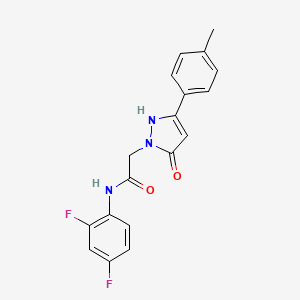

![7-(4-methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2871507.png)

![N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide](/img/structure/B2871510.png)

![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ylmethanol](/img/structure/B2871519.png)